(3-Phenylcyclopentyl)benzene
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Overview
Description
(3-Phenylcyclopentyl)benzene is an organic compound characterized by a cyclopentane ring substituted with a phenyl group at the third position and a benzene ring. This compound is part of a larger class of aromatic hydrocarbons, which are known for their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylcyclopentyl)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by treating benzene with a cyclopentyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Phenylcyclopentyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound yields nitro derivatives, while halogenation results in halogen-substituted products.
Scientific Research Applications
(3-Phenylcyclopentyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3-Phenylcyclopentyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The stability of the aromatic ring and the presence of the cyclopentyl group influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
Toluene (Methylbenzene): Similar in structure but with a methyl group instead of a cyclopentyl group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cyclohexylbenzene: Features a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(3-Phenylcyclopentyl)benzene is unique due to the presence of both a cyclopentane ring and a benzene ring, which imparts distinct chemical properties and reactivity compared to other substituted benzenes. The cyclopentyl group influences the electronic distribution and steric effects, making it a valuable compound for studying aromatic substitution reactions and developing new materials .
Properties
CAS No. |
6942-65-0 |
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Molecular Formula |
C17H18 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(3-phenylcyclopentyl)benzene |
InChI |
InChI=1S/C17H18/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |
InChI Key |
MZBHEALEHWQDKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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